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molecular formula C14H17FO3 B8506901 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8506901
M. Wt: 252.28 g/mol
InChI Key: LOAQYUKYUAVPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06057006

Procedure details

48.6 g of magnesium turnings were wetted with 50 ml of THF, and a solution of 350 g of 1-bromo-3-fluorobenzene in 700 ml of THF was then added dropwise with stirring at such a rate that the reaction boiled gently. The mixture was then refluxed for a further 30 minutes and cooled to 10° C., and a solution of 312.4 g of cyclohexanedione monoethylene ketal and 600 ml of THF was added dropwise with stirring. During this addition, the reaction temperature rose to 60° C. The mixture was refluxed for a further 30 minutes and then cooled to room temperature. 800 ml of ammonium chloride solution were then added, and the mixture was neutralized using hydrochloric acid. The organic phase was separated off, and the aqueous phase was extracted once with 300 ml of methyl tert-butyl ether. The combined organic extracts were then washed once with 200 ml of sodium chloride solution, dried using sodium sulfate, filtered and evaporated to a residue, giving 8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
312.4 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[CH:4]=1.[CH2:10]1[O:20][C:13]2([CH2:18][CH2:17][CH2:16][CH2:15][C:14]2=O)[O:12][CH2:11]1.[Cl-].[NH4+].Cl.C1C[O:27]CC1>>[F:9][C:5]1[CH:4]=[C:3]([C:16]2([OH:27])[CH2:17][CH2:18][C:13]3([O:20][CH2:10][CH2:11][O:12]3)[CH2:14][CH2:15]2)[CH:8]=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Name
Quantity
700 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
312.4 g
Type
reactant
Smiles
C1COC2(C(CCCC2)=O)O1
Name
Quantity
600 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring at such a rate that the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for a further 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
During this addition
CUSTOM
Type
CUSTOM
Details
rose to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once with 300 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
The combined organic extracts were then washed once with 200 ml of sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a residue

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1(CCC2(OCCO2)CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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